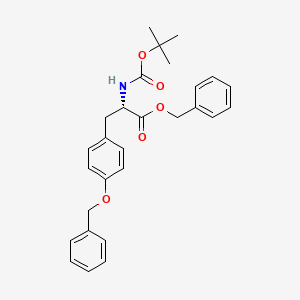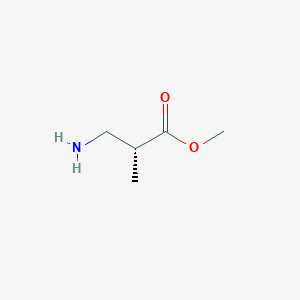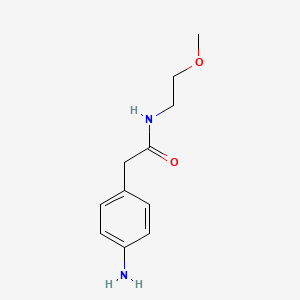![molecular formula C10H10N2O2 B3306010 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 926185-92-4](/img/structure/B3306010.png)
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
描述
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products . The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a hydroxymethyl group at position 2 and a methyl group at position 7.
作用机制
Target of Action
The compound 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidin-4-one . These compounds have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities
Mode of Action
It’s known that the compound undergoes alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antiviral and antitumor activities, it’s plausible that it may interfere with the replication processes of viruses or the cell division processes of tumor cells .
Result of Action
Given its potential antiviral and antitumor activities, it may inhibit the replication of viruses or the proliferation of tumor cells .
准备方法
The synthesis of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the construction of complex structures in a single synthetic operation from simple building blocks . One method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
化学反应分析
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Pyridopyrimidine derivatives, including 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, have been studied for their antimicrobial, antitumor, anti-inflammatory, antimalarial, and antiviral activities . They are also used in the development of drugs targeting various diseases, including cancer and infectious diseases .
相似化合物的比较
Similar compounds to 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyridopyrimidine derivatives such as 2-aminopyrimidin-4(3H)-one and its derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-(hydroxymethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(6-13)4-10(14)12(9)5-7/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOACMLLEHXPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CO)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)



![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)


